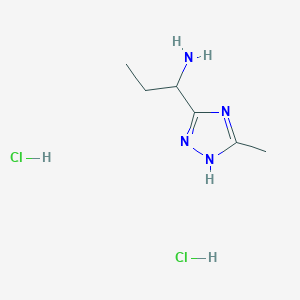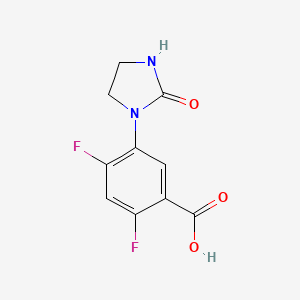![molecular formula C17H12ClFN4O4 B1423352 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone CAS No. 338393-87-6](/img/structure/B1423352.png)
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
Overview
Description
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone is a complex organic compound with significant potential in various scientific fields This compound features a pyridinone core, substituted with a chlorofluorobenzyl group, a hydroxy group, and a nitropyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable pyridine derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorofluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with the pyridinone core in the presence of a base such as potassium carbonate.
Amination with Nitropyridine: The final step involves the coupling of the nitropyridine moiety to the pyridinone core, typically through a nucleophilic aromatic substitution reaction facilitated by a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and hydroxy groups suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may confer activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group could participate in redox reactions, while the hydroxy group might form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
- 3-(2-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone
- 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(2-nitro-3-pyridinyl)amino]-2(1H)-pyridinone
Uniqueness
The uniqueness of 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the benzyl group, along with the nitro and hydroxy groups, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-[(3-nitropyridin-2-yl)amino]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O4/c18-12-3-1-4-13(19)10(12)9-11-15(24)6-8-22(17(11)25)21-16-14(23(26)27)5-2-7-20-16/h1-8,24H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJWOLAIWKGCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)NC3=C(C=CC=N3)[N+](=O)[O-])O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


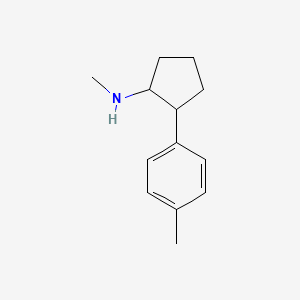
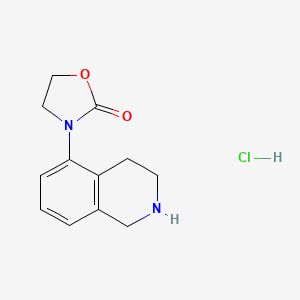

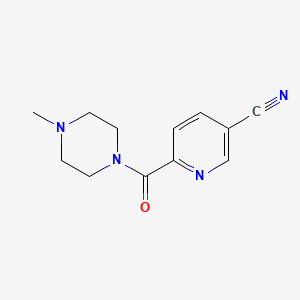
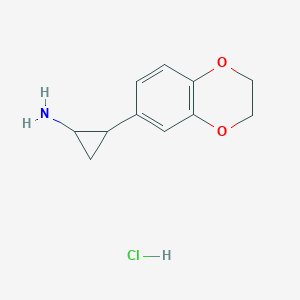
![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1423275.png)
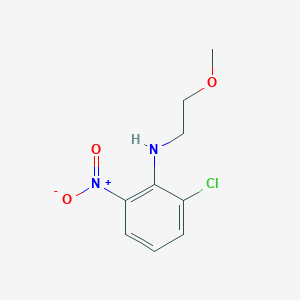
![3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid](/img/structure/B1423282.png)
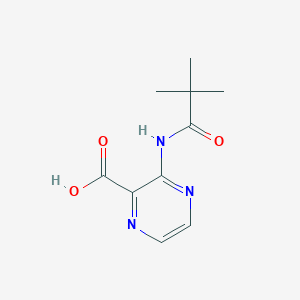
![3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1423285.png)
![1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1423286.png)
![3-Ethoxyspiro[3.5]nonan-1-amine](/img/structure/B1423288.png)
